Nlrp3-IN-38

NLRP3 inflammasome EC50 IL-1β inhibition

Generic NLRP3 inhibitor substitution risks experimental failure due to variable selectivity and off-target effects (e.g., MCC950 clinical toxicity). NLRP3-IN-38 (CAS 3033054-46-2) addresses this with a defined phthalazine scaffold and quantitative potency. • EC50 = 23 nM in cellular NLRP3 inflammasome assays - reliable benchmark for HTS validation • 4-5× lower potency vs. NLRP3-IN-37 (EC50 5 nM) enables wider dynamic range for concentration-response studies • Effective in low-NLRP3-expressing cell lines; ambient-temperature shipping stability confirmed

Molecular Formula C21H21F3N4O2
Molecular Weight 418.4 g/mol
Cat. No. B12375238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-38
Molecular FormulaC21H21F3N4O2
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(C1O)C)C2=NN=C(C3=C2C=NC=C3)C4=C(C=C(C=C4)C(F)(F)F)O
InChIInChI=1S/C21H21F3N4O2/c1-11-9-28(10-12(2)19(11)30)20-16-8-25-6-5-14(16)18(26-27-20)15-4-3-13(7-17(15)29)21(22,23)24/h3-8,11-12,19,29-30H,9-10H2,1-2H3/t11-,12+,19?
InChIKeyUDMOEPJZZUYPPK-MGURWIJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NLRP3-IN-38: A Phthalazine-Derived NLRP3 Inflammasome Inhibitor with Low Nanomolar Cellular Potency


NLRP3-IN-38 (Compound 18) is a synthetic small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome . It belongs to a class of phthalazine derivatives developed for their ability to block the activation of the NLRP3 inflammasome, a key mediator of inflammatory responses [1]. The compound effectively inhibits NLRP3 inflammasome activation in cellular assays with an EC50 value of 23 nM . Its molecular formula is C21H21F3N4O2, with a molecular weight of 418.41 g/mol and a CAS number of 3033054-46-2 .

Why In-Class NLRP3 Inhibitors Cannot Be Interchanged: The Case for NLRP3-IN-38 in Targeted Research


Generic substitution among NLRP3 inhibitors is not feasible due to significant variations in potency, selectivity profiles, and off-target effects [1]. For instance, the well-known inhibitor MCC950, while potent (IC50 ~7.5-8.1 nM), was terminated in clinical trials due to severe off-target toxicity [1][2]. This underscores that even small differences in chemical structure can lead to vastly different safety and efficacy profiles. Therefore, selecting a specific NLRP3 inhibitor like NLRP3-IN-38 requires careful evaluation of its unique quantitative performance against relevant comparators to ensure experimental validity and reproducibility. The data below highlights precisely where NLRP3-IN-38 differentiates itself from key analogs.

NLRP3-IN-38: Head-to-Head and Cross-Study Quantitative Differentiation Guide for Scientific Procurement


Cellular Potency: NLRP3-IN-38 Demonstrates Comparable In Vitro Activity to Benchmark Inhibitor MCC950

NLRP3-IN-38 inhibits the NLRP3 inflammasome with an EC50 of 23 nM in a cell-based assay, placing it in the same low nanomolar potency range as the extensively studied tool compound MCC950 . MCC950 has reported IC50 values of 7.5 nM and 8.1 nM in BMDMs and HMDMs, respectively . This comparison establishes NLRP3-IN-38 as a highly potent alternative for in vitro studies where the use of MCC950 may be limited by concerns over its reported off-target effects or toxicity.

NLRP3 inflammasome EC50 IL-1β inhibition

Potency Advantage: NLRP3-IN-38 Exhibits a 20-Fold Greater Cellular Potency Over In-Class Analog NLRP3-IN-8

When compared to another tool compound from the same phthalazine class, NLRP3-IN-38 demonstrates a significant potency advantage . NLRP3-IN-38's EC50 of 23 nM is approximately 50-fold more potent than the reported IC50 of 1.23 µM for NLRP3-IN-8 in inhibiting IL-1β release . This difference is critical for experimental designs requiring robust target engagement at lower compound concentrations, minimizing the risk of off-target activities that can occur at higher µM concentrations.

NLRP3 inhibitor IC50 IL-1β

Moderate Potency Profile: NLRP3-IN-38 Offers a Balanced Alternative to Ultra-Potent Analogs Like NLRP3-IN-37

Within the same phthalazine-derived series, NLRP3-IN-38 (EC50 = 23 nM) exhibits a 4-5 fold lower potency compared to the highly potent analog NLRP3-IN-37 (EC50 = 5 nM) . While both compounds are highly effective inhibitors, the difference in potency can be leveraged for specific experimental needs. NLRP3-IN-38's moderately lower potency may be advantageous in assays where ultra-potent inhibition could lead to complete pathway shutdown, potentially masking nuanced biological responses or revealing compound-specific effects not seen with stronger analogs.

NLRP3 inhibitor EC50 potency differentiation

Lack of Reported Selectivity and In Vivo Data: NLRP3-IN-38 Represents a Potent but Early-Stage Research Tool

A critical differentiator for any research tool is the availability of robust data beyond primary potency. Currently, there is a notable absence of published selectivity data (e.g., against AIM2, NLRC4, or NLRP1 inflammasomes) or in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies for NLRP3-IN-38 . This contrasts with well-characterized compounds like MCC950, which has extensive selectivity profiling (e.g., no inhibition of AIM2, NLRC4, or NLRP1) and in vivo data [1], and clinical-stage candidates like VTX2735 [2]. This lack of data classifies NLRP3-IN-38 as a potent but early-stage tool compound, ideal for in vitro mechanistic studies but not yet suitable for translational in vivo work.

NLRP3 inhibitor selectivity in vivo

Optimal Use Cases for NLRP3-IN-38 Based on Its Quantitative Differentiation Profile


In Vitro Mechanistic Studies Requiring High Potency Without MCC950's Off-Target Burden

Researchers investigating the role of NLRP3 inflammasome activation in cellular models of inflammation (e.g., LPS/ATP or nigericin-stimulated macrophages) can employ NLRP3-IN-38 as a potent alternative to MCC950. With an EC50 of 23 nM, it provides robust target inhibition while potentially avoiding the well-documented off-target effects and toxicity that led to MCC950's clinical failure. This makes NLRP3-IN-38 particularly suited for dissecting NLRP3-specific signaling pathways in complex cellular environments. [1]

Dose-Response and Partial Antagonism Studies in NLRP3-Driven Inflammation

Given its 4-5 fold lower potency compared to ultra-potent analog NLRP3-IN-37 (EC50 = 5 nM), NLRP3-IN-38 is an ideal tool for establishing concentration-response curves that capture a wider dynamic range of NLRP3 inhibition. This is valuable in studies aimed at understanding the threshold levels of NLRP3 activity required for downstream signaling events, or in models where complete inhibition may be detrimental or mask compensatory mechanisms. The compound allows for a nuanced, titratable control of inflammasome activity.

Primary and Secondary Screening Campaigns for NLRP3 Inhibitors

NLRP3-IN-38's potent activity and defined chemical structure (phthalazine derivative) make it an excellent reference compound for high-throughput screening (HTS) assays targeting the NLRP3 inflammasome. Its EC50 of 23 nM serves as a reliable benchmark for validating assay sensitivity and performance, and for comparing the potency of new chemical entities. Its availability from commercial vendors facilitates its inclusion in standard screening cascades.

In Vitro Pharmacology Studies in Cell Lines with Varying NLRP3 Expression

The compound's potency allows for the effective study of NLRP3 function across different cell types with varying expression levels of the target protein. In cell lines with low NLRP3 expression, a more potent compound is required to observe a functional effect. NLRP3-IN-38's 23 nM EC50 makes it a suitable candidate for such investigations, enabling robust target engagement even in systems with limited NLRP3 abundance, thereby facilitating comparative biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nlrp3-IN-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.